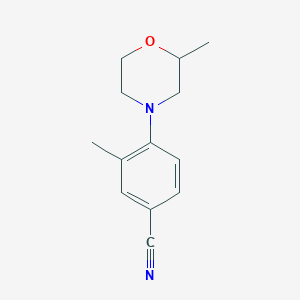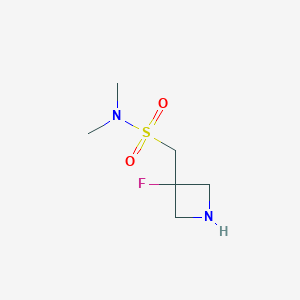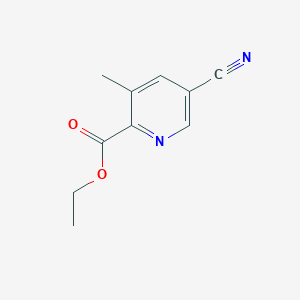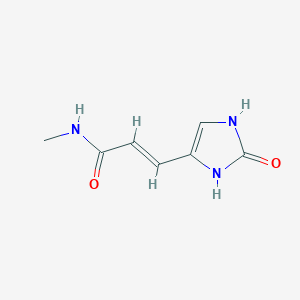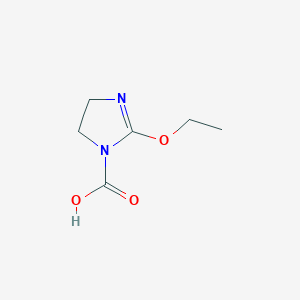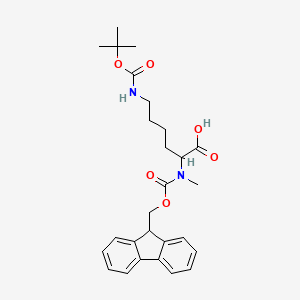![molecular formula C26H19NO9 B12817717 C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)
C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-Carboxyfluorescein N-hydroxysuccinimide ester is a fluorescent dye commonly used in bioconjugation and labeling applications. This compound is particularly valued for its ability to form stable amide bonds with primary amines, making it an essential tool in various biochemical and molecular biology experiments. The compound exhibits strong green fluorescence, which is useful for imaging and detection purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester typically involves the reaction of 5(6)-Carboxyfluorescein with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. The compound is typically stored at low temperatures in the absence of moisture to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxyfluorescein N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and is commonly used in bioconjugation techniques .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents like DCC or EDC.
Conditions: Anhydrous solvents (DMF, DMSO), mild temperatures to prevent hydrolysis.
Major Products
The major product of the reaction between 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester and primary amines is a fluorescently labeled amide. This product retains the strong green fluorescence characteristic of the parent compound .
Scientific Research Applications
5(6)-Carboxyfluorescein N-hydroxysuccinimide ester is widely used in various scientific research fields:
Chemistry: Used for labeling and tracking molecules in complex chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific proteins or nucleic acids.
Industry: Applied in the development of biosensors and diagnostic kits
Mechanism of Action
The mechanism of action of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester involves the formation of a covalent bond between the N-hydroxysuccinimide ester group and primary amines on target molecules. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the fluorescent dye. The fluorescence of the compound allows for easy detection and imaging of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
Fluorescein isothiocyanate (FITC): Another commonly used fluorescent dye for labeling amines.
Rhodamine B isothiocyanate: Used for similar applications but emits red fluorescence.
Alexa Fluor dyes: A series of fluorescent dyes with varying emission spectra for multiplexing applications.
Uniqueness
5(6)-Carboxyfluorescein N-hydroxysuccinimide ester is unique due to its high reactivity with primary amines and its strong green fluorescence. Unlike some other dyes, it forms highly stable amide bonds, making it particularly useful for long-term labeling and imaging studies .
Properties
Molecular Formula |
C26H19NO9 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) acetate;2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H12O5.C6H7NO4/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;1-4(8)11-7-5(9)2-3-6(7)10/h1-10,21H,(H,23,24);2-3H2,1H3 |
InChI Key |
STUDUJDWFUAOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


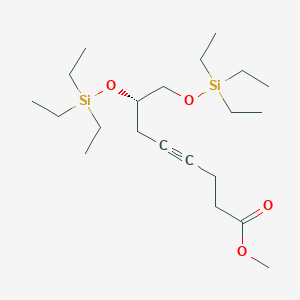
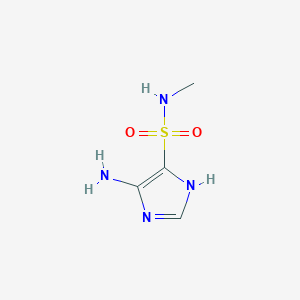



![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12817684.png)
